1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-one
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Overview
Description
1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-one is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring and a trifluoromethyl group attached to a ketone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzaldehyde with trifluoroacetic acid in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or distillation to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-bromobenzoic acid.
Reduction: Formation of 1-(4-bromophenyl)-3,3,3-trifluoropropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that may include inhibition of specific enzymes or modulation of receptor activity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
- 1-(4-Bromophenyl)-2,2,2-trifluoroethanone
- 1-(4-Bromophenyl)-3,3,3-trifluoropropanol
- 4-Bromo-3,3,3-trifluoropropionic acid
Comparison: 1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-one is unique due to the presence of both a bromine atom and a trifluoromethyl group, which impart distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications.
Biological Activity
1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, along with its mechanisms of action and relevant case studies.
Chemical Structure and Properties
The compound this compound features a bromophenyl group and a trifluoropropanone moiety. The presence of the bromine atom enhances its reactivity and biological activity compared to similar compounds lacking halogen substitutions. Its molecular formula is C9H6BrF3O.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . It has been investigated for its efficacy against various pathogens, including bacteria and fungi. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Anticancer Properties
In vitro studies have shown that this compound possesses anticancer properties , particularly against certain tumor cell lines. The cytotoxic effects have been attributed to its ability to induce apoptosis in cancer cells. For instance, studies demonstrate that it can inhibit the proliferation of breast cancer cells by interfering with cell cycle regulation and promoting cell death through intrinsic apoptotic pathways.
The biological activity of this compound is mediated through interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or microbial metabolism.
- Receptor Modulation : It could modulate receptor activity related to cell growth and survival pathways.
Comparative Analysis with Similar Compounds
A comparative analysis reveals how this compound stands out among structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-one | Chlorine instead of bromine | Potentially different reactivity |
1-(Phenyl)-3,3,3-trifluoropropan-1-one | No halogen substitution | More hydrophobic; different biological activity |
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Antimicrobial Study : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µM.
- Anticancer Study : In research involving MCF-7 breast cancer cells, treatment with 25 µM of the compound resulted in a 70% decrease in cell viability after 48 hours, suggesting strong anticancer potential.
Properties
IUPAC Name |
1-(4-bromophenyl)-3,3,3-trifluoropropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O/c10-7-3-1-6(2-4-7)8(14)5-9(11,12)13/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDCPZHLCKPYGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13541-18-9 |
Source
|
Record name | 1-(4-bromophenyl)-3,3,3-trifluoropropan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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